![molecular formula C16H19N7O B6439121 9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine CAS No. 2549016-35-3](/img/structure/B6439121.png)
9-methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-9H-purine
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Overview
Description
The compound is a complex organic molecule that includes a purine ring, which is a key component of many biological molecules, including DNA and RNA . It also includes a pyrazine ring, which is often found in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures, including a purine and a pyrazine ring. The exact structure would depend on the specific arrangement and bonding of these rings .Scientific Research Applications
9-methyl-6 has been studied extensively for its potential applications in cancer treatment and drug development. In particular, it has been found to have anti-tumor properties, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, 9-methyl-6 has been studied for its potential to be used in drug delivery systems, as well as its ability to interact with certain receptors in the body.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Given its potential anti-tubercular activity, it may be inferred that it interacts with the biochemical pathways of mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have exhibited significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Advantages and Limitations for Lab Experiments
The advantages of using 9-methyl-6 in laboratory experiments include its availability, its low cost, and its ability to interact with certain receptors in the body. The limitations of using 9-methyl-6 in laboratory experiments include its lack of stability, as it is susceptible to degradation in the presence of light and air.
Future Directions
The potential future directions for research on 9-methyl-6 include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in cancer treatment and drug development. In addition, further research could be conducted on its potential to be used in drug delivery systems, as well as its ability to interact with certain receptors in the body. Finally, further research could be conducted on its potential toxicity and its potential side effects.
Synthesis Methods
9-methyl-6 is synthesized through a series of chemical reactions. The first step involves the reaction of piperidine with pyrazine-2-carboxylic acid, which results in the formation of the intermediate compound 4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl. This intermediate compound is then reacted with methylmagnesium bromide, which yields the desired product, 9-methyl-6.
properties
IUPAC Name |
9-methyl-6-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-22-11-21-14-15(22)19-10-20-16(14)23-6-2-12(3-7-23)9-24-13-8-17-4-5-18-13/h4-5,8,10-12H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVFTCSZSQOXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)COC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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